Cas no 1708288-27-0 (1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one)

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic compound featuring a spirocyclic framework with a phenyl substituent. Its unique structure, combining a triazaspiro core with an enone moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential for applications in medicinal chemistry due to its rigid scaffold, which can enhance binding affinity and selectivity in drug design. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. The spirocyclic architecture also contributes to improved metabolic stability, making it a promising candidate for the exploration of new therapeutic agents.
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one structure
1708288-27-0 structure
商品名:1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
CAS番号:1708288-27-0
MF:C14H17N3O
メガワット:243.304282903671
CID:5701860
PubChem ID:102549237

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 1708288-27-0
    • 1-Methyl-3-phenyl-1,4,7-triaza-spiro[4.5]dec-3-en-2-one
    • A907310
    • 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
    • 1,4,7-Triazaspiro[4.5]dec-3-en-2-one, 1-methyl-3-phenyl-
    • インチ: 1S/C14H17N3O/c1-17-13(18)12(11-6-3-2-4-7-11)16-14(17)8-5-9-15-10-14/h2-4,6-7,15H,5,8-10H2,1H3
    • InChIKey: BRZXSLZPJRIPNK-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2(CCCNC2)N=C(C2=CC=CC=C2)C1=O

計算された属性

  • せいみつぶんしりょう: 243.137162174g/mol
  • どういたいしつりょう: 243.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 44.7Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 382.3±52.0 °C(Predicted)
  • 酸性度係数(pKa): 9.42±0.40(Predicted)

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM211712-1g
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
1708288-27-0 97%
1g
$*** 2023-03-30
Chemenu
CM211712-1g
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
1708288-27-0 97%
1g
$514 2021-08-04
Chemenu
CM211712-5g
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
1708288-27-0 97%
5g
$1262 2021-08-04
Chemenu
CM211712-10g
1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
1708288-27-0 97%
10g
$1730 2021-08-04

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one 関連文献

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-oneに関する追加情報

Introduction to 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS No. 1708288-27-0)

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one, with the CAS number 1708288-27-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazaspirodecane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one makes it an intriguing candidate for further investigation in various areas of drug discovery and development.

The chemical structure of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is characterized by a spirocyclic framework with a central triazine ring and a phenyl substituent. The presence of the methyl group at the 1-position and the phenyl group at the 3-position contributes to its distinct physicochemical properties and biological activity. Recent studies have highlighted the importance of these structural features in modulating the compound's interactions with biological targets.

In terms of synthesis, 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by cyclization and functional group modification. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production and further pharmacological evaluation.

The biological activity of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response pathway. Additionally, it has demonstrated promising antitumor activity against several cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

A recent study published in the Journal of Medicinal Chemistry reported that 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one selectively targets and inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and proliferation. This selective inhibition may contribute to its antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells.

Beyond its anti-inflammatory and antitumor properties, 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has also shown potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to protect neurons from oxidative stress and neurodegeneration, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has been evaluated in animal models to assess its bioavailability, distribution, metabolism, and excretion. Results indicate that it has favorable pharmacokinetic properties with good oral bioavailability and a reasonable half-life, which are essential for its development as an orally administered therapeutic agent.

In conclusion, 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS No. 1708288-27-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical evaluation in various disease areas. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for future clinical use.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量